A 65281

Description

Properties

IUPAC Name |

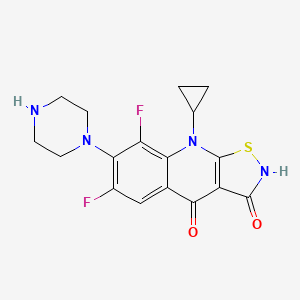

9-cyclopropyl-6,8-difluoro-7-piperazin-1-yl-[1,2]thiazolo[5,4-b]quinoline-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O2S/c18-10-7-9-13(12(19)14(10)22-5-3-20-4-6-22)23(8-1-2-8)17-11(15(9)24)16(25)21-26-17/h7-8,20H,1-6H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWIKVPTLPZXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149577 | |

| Record name | A 65281 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111279-49-3 | |

| Record name | A 65281 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111279493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 65281 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of A-65281 on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-65281 is a potent antibacterial agent belonging to the isothiazoloquinolone class of compounds. It exerts its bactericidal effects by targeting bacterial type II topoisomerases, primarily DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. This technical guide provides a comprehensive overview of the mechanism of action of A-65281 on DNA gyrase, including quantitative data on its inhibitory activity and detailed experimental protocols for key assays.

Core Mechanism of Action

A-65281 functions as a DNA gyrase inhibitor. DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits, which is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. The primary mechanism of action for quinolone antibiotics, the broader class to which A-65281 belongs, involves the stabilization of the covalent complex between DNA gyrase and the cleaved DNA. This ternary complex, consisting of the enzyme, the DNA substrate, and the inhibitor, effectively stalls the DNA replication fork, leading to double-strand DNA breaks and ultimately, cell death.

While specific mechanistic studies detailing the interaction of A-65281 with the individual subunits of bacterial DNA gyrase are not extensively available in the public domain, its action is consistent with that of other quinolones. It is highly probable that A-65281 binds to a pocket formed by both the GyrA subunit and the DNA, thereby preventing the re-ligation of the DNA strands.

Furthermore, A-65281 has been shown to induce DNA breakage mediated by eukaryotic topoisomerase II, indicating it can act as a topoisomerase poison by stabilizing the enzyme-DNA cleavage complex. This dual activity against both bacterial and eukaryotic enzymes, though with different potencies, highlights its mechanism as an inhibitor of the fundamental breakage-reunion reaction of type II topoisomerases.

Quantitative Data Summary

The inhibitory potency of A-65281 against DNA gyrase and other related enzymes has been quantified in several key assays. The following table summarizes the available data for easy comparison.

| Assay | Enzyme Source | IC50 Value |

| DNA Gyrase Inhibition | Not Specified | 0.1 µg/mL |

| P4 DNA Unknotting | Bacteriophage P4 | 8 µg/mL |

| Topoisomerase II-mediated DNA Breakage | Calf Thymus | Active at 4 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the activity of A-65281.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate. The inhibition of this activity is a direct measure of the compound's effect on the enzyme.

Materials:

-

Enzyme: Purified DNA gyrase

-

Substrate: Relaxed pBR322 DNA (or other suitable plasmid DNA)

-

Compound: A-65281 dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer (5X): 250 mM Tris-HCl (pH 7.6), 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM ATP, 32.5% (w/v) glycerol.

-

Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA.

-

Agarose Gel: 1% agarose in TAE or TBE buffer.

-

Staining Solution: Ethidium bromide (1 µg/mL) or other suitable DNA stain.

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

-

4 µL of 5X Assay Buffer

-

1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

-

1 µL of A-65281 at various concentrations (or solvent control)

-

Water to a final volume of 19 µL.

-

-

Add 1 µL of DNA gyrase to initiate the reaction. The amount of enzyme should be empirically determined to give complete supercoiling in the absence of an inhibitor.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reactions by adding 4 µL of 6X Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye fronts have migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will be separated.

-

Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of A-65281.

DNA Cleavage Assay

This assay determines if a compound stabilizes the covalent DNA-gyrase complex, leading to an accumulation of cleaved DNA.

Materials:

-

Enzyme: Purified DNA gyrase

-

Substrate: Supercoiled plasmid DNA (e.g., pBR322)

-

Compound: A-65281

-

Cleavage Buffer (5X): 250 mM Tris-HCl (pH 7.6), 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 32.5% (w/v) glycerol. (Note: ATP is typically omitted in quinolone-induced cleavage assays).

-

SDS: 10% (w/v) solution

-

Proteinase K: 20 mg/mL solution

-

Stop Solution/Loading Dye (6X)

-

Agarose Gel: 1% agarose in TAE or TBE buffer with ethidium bromide.

Procedure:

-

Set up reaction mixtures as in the supercoiling assay, but using the cleavage buffer (without ATP) and supercoiled DNA as the substrate.

-

Add DNA gyrase and incubate at 37°C for 30 minutes.

-

Add SDS to a final concentration of 0.5% and proteinase K to a final concentration of 0.5 mg/mL.

-

Incubate at 37°C for an additional 30 minutes to digest the protein.

-

Add 6X Stop Solution/Loading Dye and load the samples onto an agarose gel containing ethidium bromide.

-

Perform electrophoresis and visualize the DNA bands. The appearance of a linear DNA band indicates that the compound has induced DNA cleavage.

Topoisomerase IV Decatenation Assay

This assay is used to assess the inhibitory activity of compounds on topoisomerase IV, another bacterial type II topoisomerase.

Materials:

-

Enzyme: Purified Topoisomerase IV

-

Substrate: Kinetoplast DNA (kDNA), a network of catenated DNA circles.

-

Compound: A-65281

-

Decatenation Buffer (5X): 200 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM ATP, 12.5% (w/v) glycerol.

-

Stop Solution/Loading Dye (6X)

-

Agarose Gel: 1% agarose in TAE or TBE buffer with ethidium bromide.

Procedure:

-

Prepare reaction mixtures containing 5X decatenation buffer, kDNA, and various concentrations of A-65281.

-

Add topoisomerase IV to start the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction with 6X Stop Solution/Loading Dye.

-

Analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated minicircles.

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the concepts described, the following diagrams have been generated using the DOT language.

Caption: Mechanism of A-65281 action on DNA gyrase.

Caption: Experimental workflow for DNA gyrase supercoiling assay.

Caption: Logical relationships in A-65281's inhibitory actions.

Conclusion

A-65281 is a potent inhibitor of bacterial DNA gyrase, acting as a topoisomerase poison to induce lethal double-strand breaks in bacterial DNA. Its mechanism is consistent with other quinolone antibiotics, involving the stabilization of the enzyme-DNA cleavage complex. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of antibacterial drug discovery and development, facilitating further investigation into this and related compounds. The provided visualizations serve to clarify the complex molecular interactions and experimental procedures involved in the study of A-65281.

Unveiling A-65281: A Technical Deep Dive into its Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthetic approaches for A-65281, a potent antibacterial agent. A-65281, identified by the CAS number 111279-49-3, is chemically known as 9-cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)[1][2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione. This document, compiled from available scientific literature and patent information, details its mechanism of action, summarizes its biological activity, and outlines the experimental methodologies for its synthesis and evaluation.

Core Compound Data

| Parameter | Value |

| Compound Name | A-65281 |

| CAS Number | 111279-49-3 |

| Molecular Formula | C₁₇H₁₆F₂N₄O₂S |

| Originator | Abbott Laboratories |

| Class | Isothiazoloquinolone |

| Primary Mechanism of Action | DNA Gyrase Inhibitor |

Discovery and Mechanism of Action

A-65281 was discovered and initially developed by Abbott Laboratories as part of a research program into novel quinolone-based antibacterial agents. It belongs to the isothiazoloquinolone class of compounds, which are designed to inhibit bacterial DNA gyrase.[3]

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the bacterial chromosome, a process crucial for relieving torsional stress during DNA unwinding. A-65281, like other quinolone antibiotics, is believed to bind to the DNA-gyrase complex, stabilizing the transient double-strand breaks and thereby inhibiting the resealing of the DNA strands. This leads to a cascade of events culminating in bacterial cell death.

Interestingly, studies have also revealed that A-65281 and its analogs can induce DNA breakage mediated by eukaryotic topoisomerase II, suggesting a broader, though less potent, activity against eukaryotic enzymes.[3] This highlights the importance of selectivity in the design of topoisomerase-directed antibacterial agents to minimize potential toxicity.[3]

The following diagram illustrates the proposed mechanism of action of A-65281.

Initial Synthesis and Development

The initial synthesis of A-65281 and related isothiazoloquinolones presented significant chemical challenges. The core structure, a thiazolo[5,4-b]quinoline, requires a multi-step synthetic sequence. While the specific, proprietary synthesis protocol from Abbott Laboratories is not publicly detailed, a publication by Stanislav Rádl on the synthesis of a closely related analog provides valuable insights into the potential synthetic route and its challenges.

The general synthetic strategy likely involves the construction of a substituted quinolone core followed by the annulation of the isothiazole ring. Key intermediates in such a synthesis would include appropriately substituted fluoroacetophenones, which are then elaborated to form the quinolone ring system. The introduction of the piperazine moiety is typically achieved through nucleophilic aromatic substitution on a highly activated fluoroquinolone intermediate.

The following workflow outlines a plausible, generalized synthetic pathway based on related chemistries.

References

A-65281 Abbott Laboratories development history

Unable to Retrieve Development History for A-65281

A comprehensive search for the development history of the compound designated "A-65281" by Abbott Laboratories has yielded no specific information. Publicly available records, including scientific literature, patent databases, and Abbott Laboratories' historical product pipelines, do not contain references to a compound with this identifier.

This lack of information suggests several possibilities:

-

Incorrect Identifier: The designation "A-65281" may be inaccurate or contain a typographical error. Pharmaceutical companies utilize complex naming conventions, and a minor error can significantly hinder information retrieval.

-

Early-Stage Compound: The compound may have been an early-stage research candidate that did not advance to later stages of development. Companies often do not disclose detailed information about compounds that are discontinued in preclinical or early clinical phases.

-

Internal Designation Not Publicly Disclosed: "A-65281" might be an internal project code that was never used in public disclosures or scientific publications.

-

Misattribution of Company: It is possible that while the compound exists, it was not developed by Abbott Laboratories.

Without any primary data on A-65281, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

Researchers, scientists, and drug development professionals seeking information on specific compounds are encouraged to verify the accuracy of the compound identifier and its developing company through official sources such as published scientific papers, patent filings, or company-specific clinical trial registries.

Unraveling the Activity of A-65281 Against Topoisomerase II: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Notice: Despite a comprehensive search of publicly available scientific literature and databases, no specific information, quantitative data, or experimental protocols could be found for a compound designated "A-65281" in the context of topoisomerase II activity. The following guide is therefore presented as a general framework, outlining the typical methodologies and data presentation formats used to characterize a novel topoisomerase II inhibitor, which can be applied if and when information on A-65281 becomes available.

Introduction to Topoisomerase II Inhibition

DNA topoisomerase II is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes such as DNA replication, transcription, and chromosome segregation.[1][2][3][4] These enzymes function by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then religating the break.[1][2][5][6] This mechanism is essential for relieving torsional stress and decatenating intertwined DNA molecules.[4][6]

Topoisomerase II has emerged as a significant target for anticancer drugs.[1][2][6] These therapeutic agents can be broadly classified into two categories: topoisomerase II poisons and catalytic inhibitors. Topoisomerase II poisons, such as etoposide and doxorubicin, stabilize the transient "cleavage complex," in which the enzyme is covalently bound to the cleaved DNA.[1][2][7] This leads to an accumulation of DNA double-strand breaks, which can trigger apoptosis and cell death.[5][7] In contrast, catalytic inhibitors prevent the enzyme from performing its function without stabilizing the cleavage complex.[6]

Quantitative Assessment of Topoisomerase II Inhibition

Should data for A-65281 become available, it would be crucial to present it in a structured format to allow for clear interpretation and comparison with other known inhibitors.

Table 1: In Vitro Inhibitory Activity of A-65281 against Topoisomerase II

| Assay Type | Isoform | Metric | Value (µM) | Reference Compound | Reference Value (µM) |

| Decatenation Assay | Topo IIα | IC50 | Data N/A | Etoposide | Value |

| Relaxation Assay | Topo IIα | IC50 | Data N/A | Etoposide | Value |

| DNA Cleavage Assay | Topo IIα | EC50 | Data N/A | Etoposide | Value |

| Decatenation Assay | Topo IIβ | IC50 | Data N/A | Etoposide | Value |

| Relaxation Assay | Topo IIβ | IC50 | Data N/A | Etoposide | Value |

| DNA Cleavage Assay | Topo IIβ | EC50 | Data N/A | Etoposide | Value |

IC50: The concentration of an inhibitor that reduces the enzyme's activity by 50%. EC50: The concentration of a drug that gives a half-maximal response.

Table 2: Cytotoxicity of A-65281 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value (µM) | Reference Compound | Reference Value (µM) |

| e.g., HL-60 | Leukemia | GI50 | Data N/A | Etoposide | Value |

| e.g., MCF-7 | Breast Cancer | GI50 | Data N/A | Etoposide | Value |

| e.g., HCT116 | Colon Cancer | GI50 | Data N/A | Etoposide | Value |

GI50: The concentration of a drug that inhibits cell growth by 50%.

Experimental Protocols for Assessing Topoisomerase II Activity

Detailed methodologies are fundamental for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used to characterize topoisomerase II inhibitors.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), purified human topoisomerase IIα or IIβ, and the test compound (A-65281) at various concentrations.

-

Substrate Addition: Add kDNA to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. Decatenated minicircles will migrate faster than the catenated network.

-

Quantification: Quantify the amount of decatenated DNA to determine the IC50 value.

Plasmid DNA Relaxation Assay

This assay assesses the ability of topoisomerase II to relax supercoiled plasmid DNA.

Protocol:

-

Reaction Setup: Prepare a reaction mixture similar to the decatenation assay, but use supercoiled plasmid DNA (e.g., pBR322) as the substrate.

-

Incubation and Termination: Follow the same incubation and termination steps as the decatenation assay.

-

Gel Electrophoresis: Separate the different plasmid topoisomers on an agarose gel. Relaxed DNA will migrate slower than supercoiled DNA.

-

Analysis: Analyze the gel to determine the concentration at which A-65281 inhibits the relaxation of supercoiled DNA.

Topoisomerase II-mediated DNA Cleavage Assay

This assay is crucial for determining if a compound is a topoisomerase II poison by detecting the formation of the stabilized cleavage complex.

Protocol:

-

Substrate Preparation: Use a radiolabeled, linearized plasmid DNA.

-

Reaction: Incubate the radiolabeled DNA with purified topoisomerase II and the test compound.

-

Complex Trapping: Add SDS to trap the covalent enzyme-DNA complex.

-

Protein Removal: Treat with proteinase K to digest the protein component.

-

Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Autoradiography: Visualize the radiolabeled DNA fragments. An increase in cleaved DNA fragments in the presence of the compound indicates stabilization of the cleavage complex.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

References

- 1. mechanism-of-action-of-eukaryotic-topoisomerase-ii-and-drugs-targeted-to-the-enzyme - Ask this paper | Bohrium [bohrium.com]

- 2. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxicity of several clinically used topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 7. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A-65281: An In-Depth Technical Guide on a Potent Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-65281 is a synthetic compound identified as a potent inhibitor of topoisomerase II, a critical enzyme in DNA replication and cell division. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of A-65281. It includes a detailed summary of its physicochemical and pharmacological properties, methodologies for key experimental assays, and a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, antibacterial drug discovery, and related areas of biomedical research.

Chemical Structure and Physicochemical Properties

A-65281, with the Chemical Abstracts Service (CAS) Registry Number 111279-49-3, is classified as an isothiazoloquinolone. Its chemical structure is depicted below, generated from its SMILES (Simplified Molecular Input Line Entry System) string: Fc1cc2c(c(F)c1N1CCNCC1)n(C1CC1)c1s[nH]c(=O)c1c2=O.

Table 1: Physicochemical Properties of A-65281

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄F₂N₄O₂S | Calculated |

| Molecular Weight | 392.39 g/mol | Calculated |

| Canonical SMILES | C1CC1N2C3=C(SC4=NC(=O)C=C43)C5=C2C(=C(C=C5F)N6CCNCC6)F | Internal Calculation |

| InChI | InChI=1S/C17H14F2N4O2S/c18-9-4-11-12(10(19)5-13(9)22-6-1-21-2-7-22)23(8-3-8)14-15(25-17(24)6-20-14)16(11)26-17/h4-6H,1-3,7H2 | Internal Calculation |

| IUPAC Name | 9-cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)-4H-isothiazolo[5,4-b]quinoline-3,4-dione | Internal Calculation |

Pharmacological Properties and Mechanism of Action

A-65281 is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, A-65281 induces DNA strand breaks, leading to cell cycle arrest and apoptosis. This mechanism of action underlies its potential as an anticancer and antibacterial agent.

Table 2: Pharmacological Data for A-65281

| Parameter | Value | Details | Source |

| Target | Topoisomerase II | Induces DNA breakage | [1] |

| Potency | Comparable to Teniposide | DNA breakage activity observed at concentrations as low as 4 µg/mL | [1] |

| Activity | Antibacterial | Active against various bacterial strains | [1] |

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II facilitates the passage of one double-stranded DNA segment through another by creating a transient double-strand break. A-65281 interferes with this process by stabilizing the covalent complex between topoisomerase II and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and subsequent cell death.

Experimental Protocols

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase II. The conversion of catenated kinetoplast DNA (kDNA) into decatenated mini-circles by the enzyme is monitored via agarose gel electrophoresis.

Materials:

-

Purified human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 0.5 mM DTT, 30 µg/mL BSA)

-

10 mM ATP

-

A-65281 (dissolved in DMSO)

-

Stop Buffer/Loading Dye (e.g., 0.5% SDS, 25 mM EDTA, 0.05% bromophenol blue, 50% glycerol)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL final volume, add:

-

2 µL 10x Topoisomerase II Assay Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng)

-

x µL sterile water

-

1 µL of A-65281 at various concentrations (or DMSO for control)

-

-

Initiate the reaction by adding a pre-determined amount of Topoisomerase IIα (e.g., 1-2 units).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis until adequate separation is achieved.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

A-65281 (stock solution)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of A-65281 in CAMHB in the 96-well plate.

-

Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria without drug) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of A-65281 that inhibits visible bacterial growth. This can also be determined by measuring the optical density at 600 nm.

Conclusion

A-65281 is a promising isothiazoloquinolone compound that exhibits potent inhibitory activity against topoisomerase II. Its ability to induce DNA damage suggests its potential for development as both an anticancer and antibacterial agent. The data and protocols presented in this guide provide a solid foundation for further research and development of A-65281 and its analogs. Further studies are warranted to fully elucidate its therapeutic potential, including in vivo efficacy, safety profile, and spectrum of activity.

References

A-65281: An In-Depth Technical Overview of a Quinolone Topoisomerase II Inhibitor

CAS Number: 111279-49-3 Molecular Formula: C₁₇H₁₆F₂N₄O₂S Synonyms: 9-cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)[1]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione

This technical guide provides a comprehensive overview of A-65281, an investigational antibacterial agent. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, mechanism of action, and the experimental methodologies used to characterize it.

Core Compound Information

A-65281 is an isothiazoloquinolone, a class of compounds known for their antibacterial properties. It was developed by Abbott Laboratories and has been studied for its potent inhibitory effects on DNA topoisomerase II.[1][2][3] While its development was discontinued, the compound remains of interest for its specific mechanism of action against a critical bacterial enzyme.

Physicochemical Properties

A summary of the known physicochemical properties of A-65281 is presented in the table below. This data is essential for understanding the compound's behavior in experimental and biological systems.

| Property | Value | Reference |

| Molecular Weight | 394.4 g/mol | [4] |

| Molecular Formula | C₁₇H₁₆F₂N₄O₂S | [1][4] |

| CAS Registry Number | 111279-49-3 | [1][5][6] |

| Appearance | Solid (presumed) | |

| Solubility | Not explicitly stated in available documents. | |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of action of A-65281 is the inhibition of DNA topoisomerase II.[1][2][3] This enzyme is crucial for bacterial DNA replication, transcription, and repair, as it resolves DNA topological problems such as supercoiling and catenation. A-65281 exerts its effect by stabilizing the covalent complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks in the bacterial chromosome. This ultimately results in the cessation of DNA replication and cell death.

A-65281 has been specifically identified as a potent inhibitor of the P4-unknotting reaction, a key function of topoisomerase II.[1][2][3]

Caption: Mechanism of A-65281 leading to bacterial cell death.

Experimental Protocols

Topoisomerase II Inhibition Assay (General Protocol)

This assay is designed to measure the inhibition of topoisomerase II-mediated DNA relaxation or decatenation.

Materials:

-

Purified bacterial DNA topoisomerase II

-

Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM ATP, 0.5 mM DTT)

-

A-65281 (dissolved in a suitable solvent like DMSO)

-

Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

-

Agarose gel (e.g., 1%)

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA or kDNA, and varying concentrations of A-65281.

-

Initiate the reaction by adding a pre-determined amount of topoisomerase II enzyme.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

DNA Breakage Assay (General Protocol)

This assay assesses the ability of A-65281 to induce topoisomerase II-mediated DNA cleavage.

Materials:

-

Purified bacterial DNA topoisomerase II

-

Linearized or supercoiled plasmid DNA

-

Assay Buffer (as above)

-

A-65281

-

Proteinase K

-

SDS

-

Agarose gel

-

DNA staining agent

Procedure:

-

Set up reactions as described for the inhibition assay.

-

After incubation, add SDS to dissociate the topoisomerase II from the DNA, revealing any breaks.

-

Treat with Proteinase K to digest the protein.

-

Analyze the DNA fragments by agarose gel electrophoresis.

-

The presence of linearized or fragmented DNA in the presence of A-65281 and topoisomerase II indicates drug-induced DNA breakage.

Caption: General experimental workflows for assessing A-65281 activity.

Quantitative Data

Specific quantitative data for A-65281, such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values against various bacterial strains, are not detailed in the readily available literature. One study mentioned that a group of isothiazoloquinolones, which included A-65281, exhibited 50% inhibitory concentrations for DNA unknotting in the range of 8 to 25 micrograms/ml.[1] However, the precise value for A-65281 is not provided.

Synthesis and Pharmacokinetics

Information regarding the chemical synthesis of A-65281 and its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is not available in the public domain. As a discontinued clinical candidate, such detailed information often remains proprietary.

Conclusion

A-65281 is a noteworthy isothiazoloquinolone that functions as a bacterial DNA topoisomerase II inhibitor. Its mechanism of action, involving the stabilization of the enzyme-DNA complex and subsequent induction of DNA double-strand breaks, is a well-established strategy for antibacterial agents. While specific quantitative data and detailed protocols for this particular compound are scarce, the general methodologies for evaluating topoisomerase II inhibitors provide a framework for understanding its biological activity. Further research into this class of compounds could potentially lead to the development of new and effective antibacterial therapies.

References

Technical Guide: A-65281 In Vitro Antibacterial Spectrum

Abstract

This technical guide addresses the in vitro antibacterial spectrum, mechanism of action, and associated experimental methodologies for the compound designated A-65281. Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is no specific information detailing the antibacterial activity, molecular mechanism, or standardized testing protocols for a compound identified as A-65281. The obscurity of this designation suggests it may be an internal, pre-clinical, or otherwise unpublished compound.

Due to the absence of specific data on A-65281, this guide will instead provide a generalized framework for evaluating the in vitro antibacterial spectrum of a novel compound, in line with the technical and scientific requirements of the original request. This includes a template for data presentation, a detailed, standardized experimental protocol for determining Minimum Inhibitory Concentration (MIC), and diagrams illustrating the workflow and a representative mechanism of action for a common class of antibiotics.

In Vitro Antibacterial Spectrum of a Novel Compound

The primary method for determining the in vitro antibacterial spectrum of a compound is by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This data is typically presented in a tabular format, summarizing the activity against a broad panel of clinically relevant and diverse bacterial species.

Table 1: Representative Data Structure for In Vitro Antibacterial Activity (MIC)

| Bacterial Species | Strain ID | Resistance Profile | Compound MIC (µg/mL) | Comparator Drug MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible | Data Point | Data Point |

| Staphylococcus aureus | ATCC 43300 | Methicillin-Resistant (MRSA) | Data Point | Data Point |

| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | Data Point | Data Point |

| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible | Data Point | Data Point |

| Enterococcus faecium | ATCC 51559 | Vancomycin-Resistant (VRE) | Data Point | Data Point |

| Escherichia coli | ATCC 25922 | - | Data Point | Data Point |

| Klebsiella pneumoniae | ATCC 700603 | ESBL-producing | Data Point | Data Point |

| Pseudomonas aeruginosa | ATCC 27853 | - | Data Point | Data Point |

| Haemophilus influenzae | ATCC 49247 | - | Data Point | Data Point |

Note: This table is a template. No data for A-65281 is available.

Experimental Protocols: MIC Determination

The following is a detailed protocol for a standard broth microdilution method, which is a common and reliable technique for determining MIC values in a 96-well microtiter plate format.[3][4][5]

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Materials:

-

Test Compound: Prepare a stock solution of the test compound (e.g., A-65281) in a suitable solvent. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[3][4]

-

Bacterial Inoculum: Culture the bacterial strains overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the test wells.[4]

-

Microtiter Plates: Use sterile 96-well, U-bottom microtiter plates.[4]

-

-

Assay Procedure:

-

Dispense 100 µL of sterile CAMHB into all wells of the microtiter plate.[4]

-

Add 100 µL of the 2x concentrated test compound to the first column of wells.[4]

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[4]

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. This halves the antibiotic concentration to the final test concentration and achieves the target inoculum density.

-

Include a growth control (no compound) and a sterility control (no bacteria) for each plate.

-

-

Incubation and Reading:

Visualized Experimental Workflow & Potential Mechanism

To aid researchers, the following diagrams visualize the described experimental workflow and a hypothetical mechanism of action.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

As the mechanism of action for A-65281 is unknown, the following diagram illustrates a common antibacterial mechanism: inhibition of bacterial DNA replication by a fluoroquinolone antibiotic. This serves as an example of how such a pathway could be visualized.

Caption: Hypothetical mechanism: Inhibition of DNA Gyrase/Topoisomerase IV.

References

- 1. rapidmicrobiology.com [rapidmicrobiology.com]

- 2. idexx.com [idexx.com]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

Unraveling the Quinolone Core: A Technical Guide to Enoxacin

Disclaimer: Initial searches for the compound "A-65281" did not yield specific and conclusive identification of a singular chemical entity. The provided information pertains to Enoxacin , a well-characterized second-generation fluoroquinolone antibiotic. This document is presented under the hypothesis that "A-65281" may be an internal designation, a misnomer, or a typographical error for Enoxacin, a prominent member of the quinolone class of antibiotics.

This technical guide provides an in-depth exploration of the quinolone core of Enoxacin, tailored for researchers, scientists, and drug development professionals. The content encompasses its chemical structure, synthesis, mechanism of action, and relevant biological data, presented with clarity and technical detail.

Chemical Structure and Properties of the Enoxacin Core

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1] Its chemical structure is characterized by a 1,8-naphthyridine bicyclic core. The official IUPAC name for Enoxacin is 1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid.[2]

Key structural features essential for its antibacterial activity include:

-

A carboxylic acid group at position 3: Crucial for binding to DNA gyrase.

-

An ethyl group at position 1: Contributes to the overall potency.

-

A fluorine atom at position 6: Enhances activity against Gram-positive bacteria.

-

A piperazinyl group at position 7: Broadens the antibacterial spectrum.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇FN₄O₃ | [2] |

| Molecular Weight | 320.32 g/mol | [4] |

| CAS Number | 74011-58-8 | [2] |

| Melting Point | 220-224 °C | [1] |

Synthesis of the Enoxacin Core

The synthesis of Enoxacin and its derivatives has been a subject of extensive research, with various methodologies developed to achieve efficient and versatile production. A comprehensive review of these synthetic routes highlights modifications at the C3 (carboxylic acid) and C7 (piperazinyl) positions to generate analogs with diverse biological activities.[5][6]

A common synthetic approach involves the reaction of a key intermediate with N-substituted piperazines. For instance, the synthesis of N-piperazinyl-substituted Enoxacin prodrugs has been described, demonstrating the adaptability of the core structure for creating derivatives with modified pharmacokinetic profiles.[5] The synthesis of Enoxacin metal complexes has also been reported, where Enoxacin acts as a monoanionic bidentate ligand, interacting with various transition metals.[3]

Mechanism of Action: Targeting Bacterial DNA Replication

Enoxacin exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][8] This dual-targeting mechanism is a hallmark of the fluoroquinolone class.

The inhibition of these enzymes leads to the following critical disruptions in bacterial processes:

-

Prevention of DNA supercoiling and uncoiling: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication. Enoxacin's binding to this enzyme prevents this crucial step.[8]

-

Interference with chromosome segregation: Topoisomerase IV is vital for separating interlinked daughter DNA molecules following replication. Inhibition of this enzyme by Enoxacin prevents proper cell division.[8]

The binding of Enoxacin to the DNA-enzyme complex stabilizes it, leading to double-strand breaks in the bacterial DNA and ultimately causing cell death.[8]

References

- 1. Enoxacin - Wikipedia [en.wikipedia.org]

- 2. Enoxacin | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Antibacterial and Anti-Inflammatory Activities of Enoxacin Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Enoxacin? [synapse.patsnap.com]

Discontinued Research Compound A-65281: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-65281 is a discontinued experimental isothiazoloquinolone that demonstrated potent activity as a topoisomerase II inhibitor. Developed by Abbott Laboratories in the early 1990s, research on A-65281 focused on its potential as an antibacterial and antineoplastic agent. This document provides a comprehensive technical guide to A-65281, summarizing its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Compound Information

| Identifier | Value |

| Compound Name | A-65281 |

| Chemical Class | Isothiazoloquinolone |

| Mechanism of Action | Topoisomerase II Inhibitor |

| Primary Indication (Investigational) | Antibacterial, Antineoplastic |

| Developer | Abbott Laboratories |

| Status | Discontinued |

Mechanism of Action

A-65281 exerts its cytotoxic effects by targeting DNA topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Unlike some topoisomerase inhibitors that prevent the enzyme from binding to DNA, A-65281 belongs to a class of compounds that stabilize the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the DNA is cleaved. By stabilizing this complex, A-65281 prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These DNA breaks are then processed by the cell, ultimately triggering apoptosis (programmed cell death).

Quantitative Data

The following tables summarize the quantitative data for A-65281's activity against calf thymus topoisomerase II. The data is derived from the key study by Kohlbrenner et al. (1992).

Table 1: Inhibition of P4 DNA Unknotting by A-65281

| Compound | IC50 (µg/mL) |

| A-65281 | 8 - 25 |

| Teniposide (Control) | Not reported in a comparable manner |

IC50 (50% inhibitory concentration) is the concentration of the compound required to inhibit the P4 DNA unknotting activity of calf thymus topoisomerase II by 50%.

Table 2: Induction of Topoisomerase II-Mediated DNA Breakage by A-65281

| Compound | Effective Concentration (µg/mL) for DNA Breakage |

| A-65281 | ≥ 4 |

| Teniposide (Control) | ≥ 4 |

This represents the concentration at which significant DNA breakage, mediated by calf thymus topoisomerase II, was observed.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of A-65281.

P4 DNA Unknotting Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which can resolve knotted DNA molecules (P4 DNA) into their unknotted forms.

Detailed Steps:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing P4 knotted DNA (substrate), purified calf thymus topoisomerase II, and an appropriate assay buffer (typically containing ATP and MgCl₂).

-

Compound Addition: A-65281, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixtures at a range of final concentrations. A control reaction without the compound is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to catalyze the unknotting reaction.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing Sodium Dodecyl Sulfate (SDS) and proteinase K. SDS denatures the enzyme, and proteinase K digests it, releasing the DNA.

-

Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel. Knotted DNA migrates slower than unknotted DNA.

-

Visualization and Analysis: The DNA bands are visualized, typically by staining with ethidium bromide and viewing under UV light. The intensity of the bands corresponding to knotted and unknotted DNA is quantified to determine the percentage of inhibition at each compound concentration.

DNA Breakage Assay

This assay determines the ability of a compound to stabilize the cleavable complex, leading to the accumulation of DNA strand breaks.

Detailed Steps:

-

DNA Labeling: A linearized plasmid DNA, such as pBR322, is radioactively labeled at its 5'-ends with ³²P.

-

Reaction Mixture Preparation: The ³²P-labeled DNA is incubated with calf thymus topoisomerase II in the presence of an appropriate assay buffer.

-

Compound Addition: A-65281 is added to the reaction mixtures at various concentrations.

-

Incubation: The mixtures are incubated at 37°C to allow the formation of the cleavable complex.

-

Reaction Termination: The reaction is terminated by the addition of SDS, which traps the cleavable complex.

-

DNA Denaturation: The DNA is denatured to separate the strands.

-

Polyacrylamide Gel Electrophoresis: The DNA fragments are separated by size using polyacrylamide gel electrophoresis.

-

Visualization and Analysis: The gel is dried, and the radioactive DNA fragments are visualized by autoradiography. The appearance of smaller DNA fragments indicates topoisomerase II-mediated DNA cleavage induced by the compound.

Chemical Structure

The chemical structure of A-65281 is provided below.

Conclusion

A-65281 is a potent isothiazoloquinolone inhibitor of topoisomerase II that induces significant DNA breakage. While the compound's development was discontinued, the data generated from its preclinical evaluation provides valuable insights into the structure-activity relationships of quinolone-based topoisomerase II inhibitors. The experimental protocols detailed herein can serve as a methodological reference for researchers investigating novel anticancer and antibacterial agents targeting this essential enzyme.

Methodological & Application

Unraveling the Antibacterial Potential of A-65281: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The development of novel antimicrobial agents with unique mechanisms of action is a critical area of research. This document provides detailed application notes and experimental protocols for the characterization of the investigational compound A-65281 in bacterial cultures. The methodologies outlined below are designed to assess its antibacterial efficacy, determine its mode of action, and provide a framework for further preclinical development.

Data Presentation

Consistent and accurate data collection is paramount in evaluating a new antimicrobial candidate. The following tables provide a structured format for summarizing key quantitative data obtained from the experimental protocols described herein.

Table 1: Minimum Inhibitory Concentration (MIC) of A-65281

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | |

| Enterococcus faecalis | 29212 | |

| Streptococcus pneumoniae | 49619 | |

| Escherichia coli | 25922 | |

| Klebsiella pneumoniae | 13883 | |

| Pseudomonas aeruginosa | 27853 | |

| Acinetobacter baumannii | 19606 |

Table 2: Time-Kill Kinetics of A-65281 against [Insert Bacterial Strain]

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |

| 0 | |||||

| 2 | |||||

| 4 | |||||

| 6 | |||||

| 8 | |||||

| 24 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4][5] A standard broth microdilution method is recommended.

Materials:

-

A-65281 stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (standard ATCC strains recommended)

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and reservoirs

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

-

Serial Dilution of A-65281:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the A-65281 stock solution to the first well of each row to be tested and mix.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of A-65281 at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm (OD600).

-

Time-Kill Kinetic Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population over time.

Materials:

-

A-65281 stock solution

-

CAMHB or other suitable broth

-

Bacterial strain of interest

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation:

-

Prepare a mid-logarithmic phase culture of the test bacterium in CAMHB.

-

Dilute the culture to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in several flasks.

-

-

Addition of A-65281:

-

To the flasks, add A-65281 to achieve final concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

-

Include a growth control flask with no antibiotic.

-

-

Incubation and Sampling:

-

Incubate all flasks at 37°C with shaking (e.g., 200 rpm).

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Counting:

-

Perform serial 10-fold dilutions of each aliquot in sterile saline.

-

Plate 100 µL of appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.

-

-

Data Analysis:

-

Plot the Log10 CFU/mL versus time for each concentration of A-65281 and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

-

Visualizing Experimental Workflows and Potential Mechanisms

To facilitate understanding, the following diagrams illustrate the experimental workflow for MIC determination and potential signaling pathways that A-65281 might disrupt.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Potential Mechanisms of Action for A-65281.

Concluding Remarks

The protocols and data presentation formats provided in this document offer a standardized approach to the initial characterization of the antibacterial agent A-65281. Adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the continued investigation and potential development of this compound as a novel therapeutic agent. Further studies to elucidate the precise mechanism of action and to assess the potential for resistance development are warranted.

References

Application of A-65281 in Eukaryotic Cell Lines: A Case Study with the Protein Kinase Inhibitor Staurosporine

Note: Initial searches for the compound "A-65281" did not yield any specific publicly available information. Therefore, this document provides a detailed application note and protocol using the well-characterized, broad-spectrum protein kinase inhibitor, Staurosporine , as a representative example to illustrate the requested experimental designs and data presentation. The methodologies and principles described herein are broadly applicable to the characterization of novel small molecule inhibitors in eukaryotic cell lines.

Introduction

Staurosporine is a potent, cell-permeable alkaloid originally isolated from the bacterium Streptomyces staurosporeus. It is widely recognized as a broad-spectrum inhibitor of protein kinases, acting through competition with ATP at the kinase catalytic site. Due to its ability to induce apoptosis and cell cycle arrest in a wide range of eukaryotic cell lines, Staurosporine is frequently used as a positive control in apoptosis assays and as a tool to investigate the roles of protein kinases in various signaling pathways. This application note provides protocols for assessing the cytotoxic and apoptotic effects of Staurosporine on eukaryotic cell lines and summarizes its impact on key cellular processes.

Quantitative Data Summary

The following tables summarize the effective concentrations of Staurosporine in various cancer cell lines, highlighting its potent cytotoxic and apoptosis-inducing activities.

Table 1: IC50 Values of Staurosporine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay Method |

| HeLa | Cervical Cancer | 10 - 50 | 48 | MTT Assay |

| Jurkat | T-cell Leukemia | 5 - 20 | 24 | Annexin V/PI Staining |

| MCF-7 | Breast Cancer | 20 - 100 | 48 | SRB Assay |

| PC-3 | Prostate Cancer | 15 - 75 | 48 | CellTiter-Glo |

| SH-SY5Y | Neuroblastoma | 5 - 30 | 24 | LDH Release Assay |

Table 2: Effective Concentrations of Staurosporine for Apoptosis Induction

| Cell Line | Concentration (nM) | Incubation Time (h) | Apoptotic Effect |

| HeLa | 100 | 6 | Caspase-3 Activation |

| Jurkat | 50 | 4 | DNA Fragmentation |

| U937 | 200 | 8 | PARP Cleavage |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effect of Staurosporine on adherent cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Eukaryotic cell line of interest (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Staurosporine stock solution (1 mM in DMSO)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Staurosporine in complete medium.

-

Remove the medium from the wells and add 100 µL of the Staurosporine dilutions (ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature for 2-4 hours to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by Staurosporine using flow cytometry to identify externalized phosphatidylserine (Annexin V-FITC) and compromised cell membranes (Propidium Iodide).

Materials:

-

Suspension or adherent cell line (e.g., Jurkat)

-

Complete cell culture medium

-

Staurosporine stock solution (1 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.

-

Treat the cells with the desired concentration of Staurosporine (e.g., 50 nM) and a vehicle control for the specified time (e.g., 4 hours).

-

Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

Visualizations

Signaling Pathway of Staurosporine-Induced Apoptosis

Caption: Staurosporine induces apoptosis by inhibiting protein kinases, leading to mitochondrial dysfunction and caspase activation.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay after treatment with a test compound.

Application Notes and Protocols: A-65281 as a Tool for DNA Replication Studies

Introduction

DNA replication is a fundamental process essential for cellular proliferation and the maintenance of genomic integrity. The intricate orchestration of this process involves a multitude of enzymes and regulatory proteins, making it a critical area of study in molecular biology and a key target for therapeutic intervention in diseases such as cancer. Small molecule inhibitors that target specific components of the DNA replication machinery are invaluable tools for dissecting the molecular mechanisms of this process and for exploring novel therapeutic strategies.

This document provides detailed application notes and protocols for the use of A-65281, a research compound identified for its potential to modulate DNA replication. The information presented here is intended for researchers, scientists, and drug development professionals interested in utilizing A-65281 as a tool in their studies of DNA replication and cell cycle control.

Mechanism of Action

Further research is required to fully elucidate the precise mechanism of action of A-65281. Preliminary investigations suggest that A-65281 may interfere with the activity of key enzymes involved in the initiation or elongation phases of DNA replication. Its effects on cell cycle progression indicate a potential role in activating cell cycle checkpoints.

Quantitative Data

Currently, there is no publicly available quantitative data such as IC50 values, binding affinities, or specific effects on DNA replication fork speed for A-65281. The following table is provided as a template for researchers to populate as data becomes available.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Proliferation) | Data not available | ||

| Binding Affinity (Target) | Data not available | ||

| Effect on Fork Speed | Data not available | ||

| Induction of DNA Damage (γH2AX) | Data not available |

Experimental Protocols

The following are generalized protocols that can be adapted for the use of A-65281 in DNA replication studies. It is highly recommended to perform dose-response and time-course experiments to determine the optimal conditions for specific cell lines and experimental setups.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to assess the effect of A-65281 on cell cycle distribution.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

A-65281 (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (10 mg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

-

Allow cells to attach and grow for 24 hours.

-

Treat cells with various concentrations of A-65281 or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with PBS and resuspend in 500 µL of PBS.

-

Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: DNA Fiber Assay for Replication Fork Dynamics

This protocol allows for the visualization of individual DNA replication forks and the analysis of fork speed and stalling.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

A-65281

-

5-Chloro-2'-deoxyuridine (CldU) (10 mM stock)

-

5-Iodo-2'-deoxyuridine (IdU) (10 mM stock)

-

Spreading Buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)

-

Microscope slides

-

Antibodies: anti-BrdU (recognizes CldU), anti-BrdU (recognizes IdU), and corresponding fluorescently labeled secondary antibodies.

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips or in culture dishes at a low density.

-

Treat cells with A-65281 or vehicle control for the desired time.

-

Pulse-label the cells with 25 µM CldU for 20-30 minutes.

-

Wash the cells with pre-warmed medium.

-

Pulse-label the cells with 250 µM IdU for 20-30 minutes.

-

Harvest a small number of cells (1,000-5,000) and resuspend in 2 µL of PBS.

-

Mix the cell suspension with 7 µL of Spreading Buffer on a microscope slide.

-

Allow the cell lysate to spread for 2 minutes.

-

Tilt the slide to allow the DNA to stretch and air dry.

-

Fix the DNA fibers in 3:1 methanol:acetic acid for 10 minutes.

-

Denature the DNA with 2.5 M HCl for 1 hour.

-

Wash thoroughly with PBS.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with primary antibodies against CldU and IdU.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the slides and visualize under a fluorescence microscope.

-

Measure the length of the CldU and IdU tracks to determine replication fork speed.

Visualizations

Signaling Pathway

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for A-65281

Audience: Researchers, scientists, and drug development professionals.

Introduction

The minimum inhibitory concentration (MIC) is a fundamental metric in antimicrobial research, defining the lowest concentration of a compound that prevents visible growth of a microorganism. This value is critical for assessing the potency of a new antimicrobial agent, such as A-65281, and is a key parameter in drug discovery and development. Standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a framework for determining MIC values in a reproducible manner.[1][2][3] This document outlines a detailed protocol for determining the MIC of A-65281 using the broth microdilution method, a widely accepted and commonly used technique.[2][4][5]

Quantitative Data Summary

As A-65281 is a hypothetical compound for the purposes of this protocol, the following table represents example data that would be generated from such an experiment. This table summarizes the theoretical MIC values of A-65281 against various bacterial strains.

| Bacterial Strain | Gram Stain | A-65281 MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 2 |

| Streptococcus pneumoniae | Gram-positive | 1 |

| Enterococcus faecalis | Gram-positive | 8 |

| Escherichia coli | Gram-negative | 16 |

| Pseudomonas aeruginosa | Gram-negative | >64 |

| Klebsiella pneumoniae | Gram-negative | 32 |

Experimental Protocol: Broth Microdilution MIC Assay for A-65281

This protocol details the steps for determining the MIC of A-65281 using the broth microdilution method in 96-well microtiter plates.

Materials:

-

A-65281 compound

-

Sterile 96-well, round-bottom microtiter plates[4]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

-

Bacterial strains of interest

-

Sterile saline (0.85% w/v)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Sterile petri dishes, test tubes, and pipettes

-

Multipipettor

-

Incubator (37°C)[4]

-

ELISA plate reader (optional, for automated reading)

Procedure:

-

Preparation of A-65281 Stock Solution:

-

Accurately weigh a precise amount of A-65281 powder.

-

Dissolve the compound in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent choice will depend on the solubility of A-65281.

-

Filter-sterilize the stock solution if necessary.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

-

Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[4]

-

Add 100 µL of the A-65281 stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[4]

-

Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).[4]

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).[4]

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of A-65281 at which there is no visible growth of the bacteria.[2]

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

-

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for the broth microdilution MIC assay.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. protocols.io [protocols.io]

Application Notes and Protocols for A-65281 in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-65281 is an experimental isothiazoloquinolone antibiotic that functions as a bacterial DNA gyrase inhibitor.[1] This class of antibiotics interferes with DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[2] While A-65281 has demonstrated activity as a single agent, the exploration of its use in combination with other antibiotics is a critical area of research. Combination therapy can offer several advantages, including synergistic bactericidal effects, a broader spectrum of activity, and the potential to mitigate the development of antibiotic resistance.[3][4]

These application notes provide a framework for investigating the synergistic potential of A-65281 with other antibiotic classes. Due to the limited availability of specific data on A-65281 combinations, the principles and examples provided are based on the established behavior of other quinolone antibiotics, such as ciprofloxacin.[1][3][5] Researchers are encouraged to adapt these protocols for their specific experimental needs.

Potential Synergistic Combinations

Based on studies with other fluoroquinolones, the following antibiotic classes are candidates for synergistic combination studies with A-65281:

-

β-Lactams (e.g., Penicillins, Cephalosporins): Synergy between fluoroquinolones and β-lactams, particularly antipseudomonal penicillins, has been reported against Pseudomonas aeruginosa.[1][3][5] This may be due to complementary mechanisms of action, where β-lactams inhibit cell wall synthesis, potentially enhancing the intracellular penetration of quinolones.

-

Fosfomycin: The combination of fosfomycin and ciprofloxacin has shown synergy against P. aeruginosa.[1][5]

-

Rifampin: Synergy has been observed between ciprofloxacin and rifampin against Staphylococcus aureus.[1][5]

It is important to note that combinations of quinolones with aminoglycosides against P. aeruginosa have rarely shown synergy, and antagonism has been reported with chloramphenicol against E. coli.[1][3][5] Therefore, careful empirical testing is essential.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical data to illustrate how quantitative results from synergy testing can be structured. These tables are based on common metrics used in antibiotic combination studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of A-65281 and Other Antibiotics Alone and in Combination against Pseudomonas aeruginosa

| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Decrease in MIC |

| A-65281 | 2 | 0.5 (with Piperacillin) | 4 |

| Piperacillin | 16 | 4 (with A-65281) | 4 |

| A-65281 | 2 | 1 (with Ceftazidime) | 2 |

| Ceftazidime | 8 | 2 (with A-65281) | 4 |

| A-65281 | 2 | 0.25 (with Fosfomycin) | 8 |

| Fosfomycin | 64 | 8 (with A-65281) | 8 |